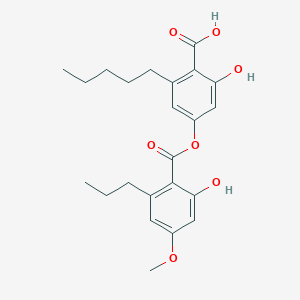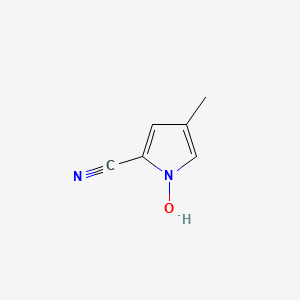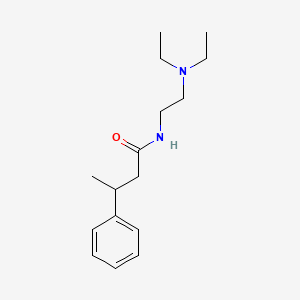
N-(2-(Diethylamino)ethyl)-3-phenylbutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-diethylaminoethyl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylaminoethyl group attached to a phenylbutanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-diethylaminoethyl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The general reaction scheme is as follows:
Activation of 3-phenylbutanoic acid: The carboxylic acid group of 3-phenylbutanoic acid is activated using DCC to form an active ester intermediate.
Amidation: The active ester intermediate reacts with diethylamine to form N-(2-diethylaminoethyl)-3-phenylbutanamide.
Industrial Production Methods
In an industrial setting, the production of N-(2-diethylaminoethyl)-3-phenylbutanamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-(2-diethylaminoethyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anesthetic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(2-diethylaminoethyl)-3-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter release and signal transduction processes.
相似化合物的比较
N-(2-diethylaminoethyl)-3-phenylbutanamide can be compared with other similar compounds, such as:
N-(2-diethylaminoethyl)-4-iodobenzamide: Known for its high affinity to melanin pigment and used in radiolabeled imaging studies.
4-amino-N-(2-diethylaminoethyl)benzamide: Studied for its antibacterial properties and potential therapeutic applications.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of N-(2-diethylaminoethyl)-3-phenylbutanamide.
属性
CAS 编号 |
63224-30-6 |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-3-phenylbutanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-18(5-2)12-11-17-16(19)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3,(H,17,19) |
InChI 键 |
BLPZYUOAGSFQPF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)CC(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
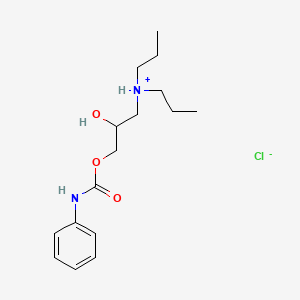
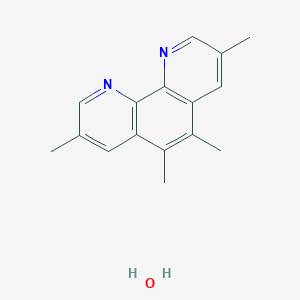
![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

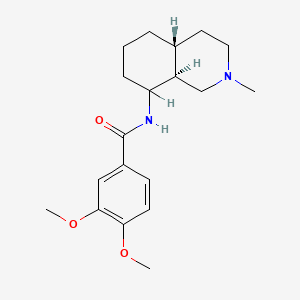
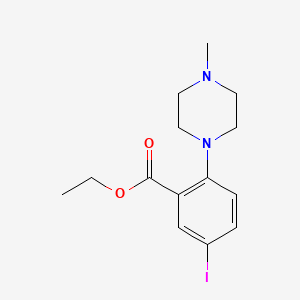
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
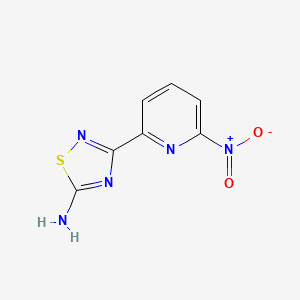
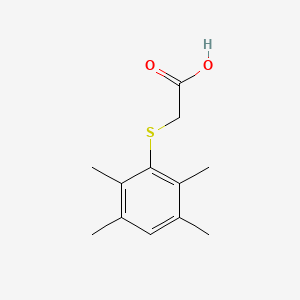
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
